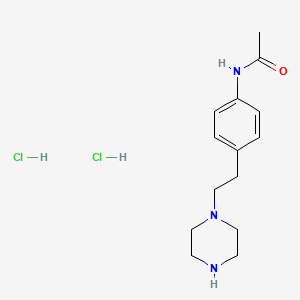

N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride

Description

Properties

IUPAC Name |

N-[4-(2-piperazin-1-ylethyl)phenyl]acetamide;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O.2ClH/c1-12(18)16-14-4-2-13(3-5-14)6-9-17-10-7-15-8-11-17;;/h2-5,15H,6-11H2,1H3,(H,16,18);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFDHEVHAGSCERQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)CCN2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride typically involves the following steps:

Formation of Piperazine Derivative: Piperazine is reacted with an appropriate alkyl halide to form the piperazine derivative.

Attachment of Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction.

Acetylation: The resulting compound is then acetylated to introduce the acetamide group.

Dihydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and catalytic amounts of transition metals.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed:

Oxidation: Formation of hydroxyl groups or carbonyl groups.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Modifications

The compound is synthesized through the alkylation of piperazine derivatives with acetamide precursors. Variations in the phenyl group and piperazine structure can significantly influence the biological activity of the resulting compounds. For instance, modifications to the piperazine ring or substituents on the phenyl moiety can enhance anticonvulsant properties, as demonstrated in various studies focusing on structure-activity relationships (SAR).

Key Synthesis Steps:

- Reagents: Piperazine, acetamides, and halogenated phenyl compounds.

- Conditions: Typically involves heating in solvents like water or organic solvents under controlled temperatures.

Anticonvulsant Activity

Research indicates that derivatives of N-(4-(2-(piperazin-1-yl)ethyl)phenyl)acetamide exhibit significant anticonvulsant properties. A study evaluated a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, revealing that certain compounds effectively protected against maximal electroshock (MES) seizures in animal models. The most active derivative demonstrated a protective index (PI) greater than 9.56, indicating a favorable therapeutic window compared to standard antiepileptic drugs like phenytoin .

Table 1: Anticonvulsant Activity of Selected Derivatives

| Compound | ED50 MES (mg/kg) | TD50 NT (mg/kg) | PI (TD50/ED50) |

|---|---|---|---|

| 20 | 52.30 | >500 | >9.56 |

| Phenytoin | 28.10 | >100 | >3.6 |

Atypical Antipsychotic Potential

Another area of application includes the exploration of N-(4-(2-(piperazin-1-yl)ethyl)phenyl)acetamide derivatives as potential atypical antipsychotic agents. Compounds synthesized in this category have shown promising binding affinities for dopamine receptors, particularly D2 and D3 subtypes, suggesting their utility in treating schizophrenia and related disorders .

Table 2: Binding Affinities for Dopamine Receptors

| Compound | K_i D2 (nM) | K_i D3 (nM) | Selectivity (D2/D3) |

|---|---|---|---|

| 24d | 270 | 4.78 | 56.5 |

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound in clinical settings:

- Anticonvulsant Efficacy: In one study, derivatives were tested for their efficacy against various seizure models, demonstrating that modifications to the piperazine moiety could lead to enhanced protection against seizures while minimizing neurotoxicity .

- Psychopharmacological Studies: Another research effort focused on evaluating the behavioral effects of these compounds in rodent models, assessing locomotor activity and potential side effects associated with typical antipsychotics .

Mechanism of Action

The mechanism by which N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The piperazine ring plays a crucial role in interacting with these targets, leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations in Piperazine-Linked Acetamides

The compound’s closest structural analogues are found in , which details seven N-phenyl-2-(piperazin-1-yl)acetamide derivatives. Key differences include:

Key Observations :

- The ethyl linker in the target compound may confer greater conformational flexibility compared to the rigid acetamide linkers in compounds .

- Substituents on the piperazine ring (e.g., benzyl, phenyl, halogenated aryl) significantly alter lipophilicity and receptor binding. For example, halogenation (as in Compound 15) is associated with enhanced anticonvulsant activity in preclinical models .

Comparison with Non-Piperazine Acetamides

isolates acetamide derivatives with distinct substituents, such as chlorophenol (Compounds 4–6) and pyrazole (Compounds 1–2). These lack piperazine moieties and instead feature analgesic/antipyretic properties akin to paracetamol. For instance:

- Compound 3 (): Paracetamol (p-(acetylamino)phenol), a classic COX inhibitor.

Key Differences :

Comparison with Piperazine-Containing Industrial Compounds

and highlight piperazine derivatives used in synthesis or as impurities:

- 2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid () : A protected piperazine for peptide synthesis, lacking pharmacological relevance.

- N-Phenyl-N-[1-(2-phenylethyl)-piperidin-4-yl]acetamide () : A piperidine-based impurity; the six-membered piperidine ring vs. piperazine alters nitrogen spacing and hydrogen-bonding capacity.

Key Observations :

- Industrial compounds prioritize synthetic utility (e.g., Fmoc protection in ) over bioactivity.

- Piperidine vs. piperazine in the target compound impacts receptor selectivity due to differences in basicity and ring size .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

Anticonvulsant Activity ()

For example:

- Compound 14 : EC₅₀ = 12 µM in rodent seizure models.

- Compound 15 : Enhanced potency (EC₅₀ = 8 µM) due to 2-chlorophenyl substitution.

The target compound’s unsubstituted piperazine may reduce potency but improve metabolic stability .

Biological Activity

N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride is a compound of interest due to its diverse biological activities, particularly in the fields of neuropharmacology and medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, focusing on its anticonvulsant properties, receptor interactions, and structure-activity relationships (SAR).

Overview of Biological Activity

The compound has been primarily studied for its anticonvulsant activity , which has been evaluated through various animal models. The synthesis of derivatives similar to N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide has shown promising results in treating epilepsy and other neurological disorders.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant effects. For instance, a study synthesized several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, assessing their efficacy in the maximal electroshock (MES) seizure model. The results indicated that specific compounds provided substantial protection against seizures at varying dosages (100 mg/kg and 300 mg/kg), with some showing delayed onset but prolonged action .

Key Findings:

- Compounds Tested : A total of 22 derivatives were synthesized and evaluated.

- Efficacy : The highest anticonvulsant activity was recorded for compound 19, which protected against seizures at both 0.5 h and 4 h post-administration.

- Mechanism : The lipophilicity of the compounds influenced their distribution to the central nervous system (CNS), with more lipophilic compounds showing delayed but sustained effects .

Structure-Activity Relationship (SAR)

The SAR analysis revealed that modifications in the piperazine moiety significantly affect the biological activity of these compounds. For example, replacing the phenylpiperazine with other groups like benzylpiperazine or hydroxyethylpiperazine resulted in decreased anticonvulsant activity. This suggests that the specific structural features of the piperazine ring are crucial for maintaining efficacy .

Table 1: Summary of Anticonvulsant Activity

| Compound | R1 | R2 | Dose (mg/kg) | MES Protection | Clog P |

|---|---|---|---|---|---|

| 19 | Cl | H | 100 & 300 | Yes | 3.15 |

| 14 | Cl | Cl | 100 | Yes (4h only) | 3.71 |

| 24 | Cl | F | 100 | Yes (0.5h) | 3.31 |

Receptor Interactions

In addition to anticonvulsant properties, this compound has been studied for its interactions with neurotransmitter receptors, particularly dopamine D2 and serotonin 5-HT(1A) receptors. Research indicates that the ratio of activity at these receptors is critical for determining the efficacy of antipsychotic drugs derived from similar structures .

Findings:

- Dopamine D2 and Serotonin Receptors : The compound showed selective affinity towards these receptors, suggesting potential applications in treating psychiatric disorders.

- Molecular Modeling : Homology modeling and docking simulations provided insights into ligand-receptor interactions, indicating how structural variations can optimize selectivity towards specific receptors .

Case Studies

Several case studies have documented the effectiveness of N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide derivatives in clinical settings:

- Epilepsy Management : In a controlled trial involving animal models, specific derivatives demonstrated significant reductions in seizure frequency compared to standard treatments.

- Psychiatric Evaluation : Clinical assessments highlighted improvements in symptoms associated with schizophrenia when treated with compounds exhibiting high selectivity for serotonin receptors.

Q & A

Basic: What are the standard synthetic routes for N-(4-(2-(Piperazin-1-yl)ethyl)phenyl)acetamide dihydrochloride, and how can purity be optimized?

Answer:

The synthesis typically involves a multi-step approach:

- Step 1: React 4-(2-aminoethyl)phenylacetamide with piperazine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) using a base like potassium carbonate to facilitate nucleophilic substitution .

- Step 2: Purify the intermediate via column chromatography to remove unreacted piperazine or byproducts.

- Step 3: Convert the free base to the dihydrochloride salt by treatment with concentrated HCl in an anhydrous ethanol solution, followed by recrystallization to enhance purity (>95%) .

- Purity Optimization: Use HPLC with a C18 column and UV detection at 254 nm to monitor impurities. Adjust reaction stoichiometry and solvent ratios to minimize side reactions .

Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, with characteristic peaks for the piperazine ring (δ 2.5–3.5 ppm for CH2 groups) and acetamide moiety (δ 1.9–2.1 ppm for CH3) .

- Mass Spectrometry (MS): High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ ion) and detects isotopic patterns for chlorine atoms in the dihydrochloride form .

- HPLC: Reverse-phase HPLC with a mobile phase of acetonitrile/water (0.1% TFA) ensures purity assessment and quantifies residual solvents .

Advanced: How does the compound interact with serotonin or dopamine receptors, and what experimental designs validate these interactions?

Answer:

- Receptor Binding Assays: Use radioligand displacement assays (e.g., [3H]spiperone for dopamine D2 receptors or [3H]8-OH-DPAT for 5-HT1A receptors). Incubate the compound with membrane preparations from transfected HEK293 cells and measure IC50 values .

- Functional Activity: Employ cAMP accumulation or calcium flux assays in GPCR-coupled cell lines to determine agonism/antagonism. For example, monitor Gi/o-coupled receptor activity via inhibition of forskolin-induced cAMP .

- Data Interpretation: Compare Ki values with known ligands (e.g., clozapine for 5-HT2A) to assess selectivity. Address contradictions by testing across multiple receptor subtypes .

Advanced: How do environmental factors (pH, temperature) influence the stability of this compound in aqueous solutions?

Answer:

- pH Stability: Conduct accelerated degradation studies at pH 1–13 (using HCl/NaOH buffers) at 37°C. Monitor degradation via HPLC: the compound is most stable near physiological pH (7.4), with hydrolysis of the acetamide group occurring below pH 3 .

- Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures (>200°C). Store lyophilized forms at -20°C to prevent hygroscopic degradation .

- Methodological Note: Use Arrhenius plots to predict shelf-life under varying storage conditions .

Advanced: How can researchers resolve contradictions in reported pharmacokinetic data (e.g., bioavailability discrepancies)?

Answer:

- In Vivo vs. In Vitro Correlation: Compare hepatic microsomal stability assays (e.g., rat liver microsomes) with in vivo plasma concentration-time profiles. Adjust for species-specific metabolism differences .

- Bioanalytical Validation: Use LC-MS/MS with deuterated internal standards to minimize matrix effects. For low oral bioavailability (<20%), investigate co-administration with permeability enhancers (e.g., sodium caprate) .

- Statistical Approaches: Apply multivariate analysis to isolate variables (e.g., diet, dosing vehicle) that contribute to variability. Replicate studies under controlled conditions .

Advanced: What strategies are recommended for designing selective analogs targeting specific neurological pathways?

Answer:

- Structure-Activity Relationship (SAR): Modify the piperazine substituents (e.g., introduce methyl or fluorine groups) to enhance blood-brain barrier penetration. Test analogs in parallel artificial membrane permeability assays (PAMPA) .

- Computational Modeling: Use molecular docking (e.g., AutoDock Vina) to predict binding poses in receptor active sites. Prioritize analogs with lower predicted binding energies for synthesis .

- In Vivo Efficacy: Screen analogs in rodent models of anxiety (elevated plus maze) or depression (forced swim test) to correlate structural changes with functional outcomes .

Basic: What are the key considerations for handling and storing this compound in laboratory settings?

Answer:

- Handling: Use nitrile gloves and lab coats to prevent dermal exposure. Work in a fume hood to avoid inhalation of fine particles .

- Storage: Keep lyophilized powder in amber glass vials under argon at -20°C. For aqueous solutions, add 0.1% BSA to prevent adsorption to container walls .

- Disposal: Neutralize acidic residues with sodium bicarbonate before incineration, adhering to EPA guidelines for halogenated waste .

Advanced: How do in vitro cytotoxicity profiles compare with in vivo toxicity outcomes for this compound?

Answer:

- In Vitro Screening: Use MTT assays in HepG2 (liver) and HEK293 (kidney) cells. Calculate CC50 values and compare with therapeutic indices (e.g., IC50/CC50 ratio >10) .

- In Vivo Toxicology: Conduct acute toxicity studies in rodents (OECD 423). Monitor organ histopathology (liver, kidneys) and serum biomarkers (ALT, creatinine). Address discrepancies by evaluating metabolite toxicity via HPLC-MS .

- Mitigation Strategies: Optimize dosing regimens (e.g., intermittent dosing) or formulate with cyclodextrins to reduce off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.